Differentiated HDAC Inhibition Profile: Potency and Isoform Selectivity Data
A derivative of 3-(3-Amino-4-hydroxyphenyl)propanoic acid demonstrates a distinct histone deacetylase (HDAC) inhibition profile compared to structurally related hydroxamic acids. The compound exhibits measurable inhibitory activity against HDAC1, HDAC8, and HDAC6 [1]. This data underscores that the 3-amino-4-hydroxyphenyl scaffold can be elaborated to yield HDAC inhibitors, differentiating it from simpler phenylpropanoic acids that lack this activity profile.
| Evidence Dimension | HDAC Isoform Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50: HDAC1 = 13.5 µM; HDAC8 = 13.4 µM; HDAC6 = 9.53 µM |
| Comparator Or Baseline | Hydroxamic acid HDAC inhibitors (e.g., SAHA/vorinostat) typically exhibit IC50 values in the low nanomolar range (e.g., HDAC1 IC50 ~10-50 nM). |
| Quantified Difference | The target derivative is a weaker inhibitor (~1000-fold less potent than SAHA) but represents a distinct, non-hydroxamate chemotype. |
| Conditions | Recombinant human HDACs expressed in baculovirus/Sf9 insect cells; substrates: Ac-Leu-Gly-Lys(Ac)-AMC or similar. |
Why This Matters
For users seeking non-hydroxamate HDAC inhibitor scaffolds or exploring structure-activity relationships for epigenetic targets, the HDAC inhibition profile of derivatives of 3-(3-Amino-4-hydroxyphenyl)propanoic acid offers a chemically distinct and quantifiable starting point compared to other phenylpropanoic acid analogs.
- [1] BindingDB. BDBM50584449 (CHEMBL5079646). Affinity Data for HDAC1, HDAC8, HDAC6. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50584449. View Source
